molecular formula C9H12BrCl2N5 B2440445 1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride CAS No. 2279123-31-6

1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride

Cat. No.: B2440445
CAS No.: 2279123-31-6
M. Wt: 341.03
InChI Key: XPOQRPZLDPJMOZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzyl group, a bromine atom, and a hydrazino group attached to the triazole ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The bromine atom and benzyl group may also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride can be compared with other similar compounds:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its versatility in research and industrial applications.

Properties

IUPAC Name

(2-benzyl-5-bromo-1,2,4-triazol-3-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5.2ClH/c10-8-12-9(13-11)15(14-8)6-7-4-2-1-3-5-7;;/h1-5H,6,11H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQRPZLDPJMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrCl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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